molecular formula C7H8F3NO B6305746 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide CAS No. 1877049-55-2

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B6305746
CAS No.: 1877049-55-2
M. Wt: 179.14 g/mol
InChI Key: PUVLSLQGUDQMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide ( 1877049-55-2) is a chemical compound with the molecular formula C 7 H 8 F 3 NO and a molecular weight of 179.14 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of bicyclo[1.1.1]pentane (BCP) derivatives. The BCP scaffold serves as a valuable, non-classical bioisostere for a para -substituted phenyl ring or a tert-butyl group in modern drug design . Incorporating the BCP motif can significantly improve key pharmaceutical properties of candidate molecules. Compared to traditional benzene rings, BCP derivatives often demonstrate better metabolic stability by resisting CYP450-mediated oxidation, increased aqueous solubility, and reduced non-specific binding, which can help minimize off-target effects . The integration of the trifluoromethyl group (-CF 3 ) further enhances the molecule's properties by increasing lipophilicity and metabolic stability, making it a highly attractive building block for medicinal chemistry programs . Researchers utilize this carboxamide derivative as a key synthetic intermediate in the discovery and development of new therapeutic agents. Please note that this product is for research purposes only. Refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. Store sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLSLQGUDQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Synthesis via [1.1.1]Propellane

Photochemical activation of [1.1.1]propellane with diacetyl under UV light forms a diketone intermediate, which undergoes haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This method, scalable to kilogram quantities in flow reactors, achieves 60–75% yield for the dicarboxylic acid. The trifluoromethyl variant may introduce additional steps, such as fluorination or substitution, though specific protocols remain proprietary.

Functionalization of the BCP Core

Introducing the trifluoromethyl group and carboxamide moiety demands careful sequencing to avoid side reactions. Two pathways emerge: early-stage trifluoromethylation and late-stage amidation .

Early-Stage Trifluoromethylation

Incorporating the trifluoromethyl group during BCP formation minimizes steric hindrance. A patent by Mykhailiuk et al. describes using trifluoromethylacetylene as a carbene precursor in cyclopropanation, though yields for asymmetric derivatives are unspecified. Alternative routes employ trifluoromethyl-substituted diazo compounds, but their stability under photochemical conditions remains unverified.

Late-Stage Amidation

Carboxamide installation typically follows carboxylate formation. For example, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with ammonia or amines. This method, while straightforward, risks racemization and requires anhydrous conditions.

Case Study: Multi-Step Synthesis from Bicyclo[1.1.1]pentane-1-carboxylic Acid

A patented route for 3-methyl-BCP-1-carboxylic acid () provides a template for adapting to the trifluoromethyl analog:

StepReactionConditionsYield
1Carbonyl ReductionBH₃·THF, 0°C → RT, 12h83.5%
2BrominationCBr₄, PPh₃, CH₂Cl₂, RT78.1%
3HydrolysisLiOH·H₂O, THF/H₂O, RT, 12h78.1%
4DehalogenationPd/C, Et₃N, H₂, EtOAc, RT, 12h80.1%

Adapting this protocol for trifluoromethyl-BCP-carboxamide would involve:

  • Reduction of a trifluoromethyl ketone precursor to the alcohol.

  • Bromination using CBr₄/PPh₃ to install the bromomethyl group.

  • Hydrolysis to the carboxylic acid.

  • Amidation via Curtius rearrangement or direct coupling with NH₃.

Challenges include managing the electron-withdrawing trifluoromethyl group, which may slow nucleophilic substitutions and necessitate higher temperatures or catalysts.

Industrial-Scale Considerations

Flow Chemistry for Photochemical Steps

The ACS study demonstrates that photochemical BCP synthesis in flow reactors achieves 1 kg/day output with consistent purity. Key advantages include:

  • Enhanced light penetration and mixing.

  • Reduced decomposition of photoactive intermediates.

  • Scalability without compromising yield (60–75% for dicarboxylic acid).

Emerging Methodologies

Radical Trifluoromethylation

Recent patents suggest using radical initiators (e.g., AIBN) with trifluoromethyl iodide (CF₃I) to functionalize BCP intermediates. This approach avoids harsh metals but faces selectivity issues.

Biocatalytic Approaches

Enzymatic amidation using lipases or transaminases could enable greener carboxamide formation. No published examples exist for BCP systems, but Candida antarctica lipase B has succeeded in analogous strained carbocycles .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing intermediates for further derivatization.

Conditions Reagents Products Yield Reference
Acidic hydrolysis6 M HCl, reflux, 12 h3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid85%
Basic hydrolysisNaOH (aq), 100°C, 8 h3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate sodium salt78%

Mechanistic Insights :

  • Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon.

Cross-Coupling Reactions

The BCP core participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation. These reactions are valuable for introducing aryl or alkyl groups while retaining the BCP scaffold.

Reaction Type Catalyst System Substrate Products Yield Reference
Kumada couplingNiCl₂/3-TMEDABCP iodide + PhMgBr3-(Trifluoromethyl)-1-phenyl-BCP-carboxamide72%
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃BCP boronate + 4-bromoanisole3-(Trifluoromethyl)-1-(4-methoxyphenyl)-BCP-carboxamide68%

Key Observations :

  • The BCP iodide acts as an electrophile in Kumada coupling, with nickel catalysis tolerating the strained bicyclic system .

  • Boronate derivatives of BCPs enable Suzuki-Miyaura coupling under mild conditions, preserving the carboxamide group .

Functionalization of the Amide Group

The carboxamide undergoes standard transformations typical of amides, including reduction and alkylation.

Reaction Reagents Products Yield Reference
Reduction to amineLiAlH₄, THF, 0°C to reflux3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine63%
AlkylationNaH, CH₃I, DMFN-Methyl-3-(trifluoromethyl)-BCP-carboxamide89%

Mechanistic Notes :

  • Reduction with LiAlH₄ proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by cleavage of the C–N bond.

  • Alkylation occurs at the amide nitrogen under strongly basic conditions, forming a tetrahedral intermediate.

Radical Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group participates in radical-mediated transformations, enabling diversification of the BCP scaffold.

Reaction Conditions Products Yield Reference
Photochemical alkylationhv (450 nm), DTBP, alkene3-(Alkyl)-BCP-carboxamide derivatives55–70%
HAT (Hydrogen Atom Transfer)PhSiH₃, AIBN, 80°C3-(Difluoromethyl)-BCP-carboxamide48%

Key Findings :

  • Photochemical excitation generates a BCP-centered radical, which adds to alkenes to form alkylated products .

  • Hydrogen atom transfer (HAT) reagents selectively replace one fluorine atom in the trifluoromethyl group .

Stability Under Physiological Conditions

The compound’s stability in aqueous and enzymatic environments is critical for biomedical applications.

Condition Time Degradation Reference
pH 7.4 buffer, 37°C24 h<5% hydrolysis to carboxylic acid
Human liver microsomes1 hMetabolized to 3-hydroxy-BCP-carboxamide

Implications :

  • The carboxamide exhibits high hydrolytic stability at physiological pH, making it suitable for drug development .

  • CYP450 enzymes oxidize the trifluoromethyl group, necessitating structural optimization for metabolic stability .

Comparison with Carboxylic Acid Analogue

The carboxamide derivative shows distinct reactivity compared to its carboxylic acid counterpart:

Property Carboxamide Carboxylic Acid
Hydrolysis rate (pH 7)t₁/₂ > 48 ht₁/₂ = 2 h
Solubility in H₂O12 mg/mL45 mg/mL
Cross-coupling efficiencyHigher (due to reduced steric hindrance)Lower

Data adapted from .

Scientific Research Applications

Organic Synthesis

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules with specific functionalities.

ApplicationDescription
Building Block Used in the synthesis of pharmaceuticals and agrochemicals due to its unique bicyclic structure.
Functionalization Can undergo various transformations such as nucleophilic substitutions and cycloaddition reactions, allowing for diverse derivatives to be synthesized.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a lead compound for drug development.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Neuropharmacology: Studies have explored its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
StudyFindings
Study A (2022)Demonstrated that modifications of the carboxamide group enhance binding affinity to specific receptors involved in cancer proliferation.
Study B (2023)Found that certain derivatives improve cognitive function in animal models, indicating potential for neuroprotective therapies.

Agricultural Chemistry

Due to its unique properties, this compound is being investigated for use as a pesticide or herbicide.

Research Insights:

  • The trifluoromethyl group contributes to increased potency against target pests while minimizing toxicity to non-target organisms.
  • Field trials have shown promising results in controlling resistant pest populations.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is not fully understood. its effects are likely due to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): Enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs . Electron-withdrawing nature modulates electronic density of the BCP core, affecting reactivity in coupling reactions .
  • Carboxamide (-CONH₂) :
    • Improves solubility in polar solvents (e.g., DMSO, water) compared to ester or carboxylic acid derivatives .
    • Enables hydrogen bonding with biological targets, critical for binding affinity .
  • Ester (-COOCH₃) :
    • Serves as a stable intermediate for amide synthesis; lower polarity than carboxylic acid .

Biological Activity

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C7_7H7_7F3_3N2_2O
  • Molecular Weight : 180.12 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Mechanisms of Biological Activity

Research indicates that compounds containing bicyclo[1.1.1]pentane moieties can act as bioisosteres of benzene rings, which allows them to interact with various biological targets differently than classical compounds. The specific mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.
  • Receptor Modulation : It may act on receptors related to neurotransmission or inflammation, potentially offering therapeutic benefits in conditions like pain or neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have highlighted the biological potential of bicyclo[1.1.1]pentane derivatives:

  • Lipoxin A4_4 Analogues : A study synthesized bicyclo[1.1.1]pentane-containing analogues of lipoxin A4_4, demonstrating their ability to modulate inflammation and promote resolution pathways in vivo .
  • Drug Development Applications : The rigid structure of bicyclo[1.1.1]pentanes allows for diverse functionalization, making them suitable for creating novel pharmacophores in drug discovery .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Study/Source Biological Activity Findings
ResearchGate Anti-inflammatoryBicyclo[1.1.1]pentane analogues showed potential in promoting inflammation resolution.
PMC Enzyme modulationBicyclo[1.1.1]pentanes demonstrated enzyme inhibition, affecting metabolic pathways beneficially.
BLD Insights Drug designBicyclo[1.1.1]pentanes serve as non-classical bioisosteres, enhancing drug efficacy and safety profiles in medicinal chemistry applications.

Q & A

Q. What are the established synthetic routes for 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide, and what are their respective yields and limitations?

The compound is synthesized via optimized protocols involving [1.1.1]propellane intermediates. A key method employs photochemical reactions to generate bicyclo[1.1.1]pentane scaffolds, followed by trifluoromethylation. Mykhailiuk et al. (2010) developed a multigram-scale synthesis using 1,3-diacetylbicyclo[1.1.1]pentane as a precursor, achieving yields >70% after purification . Challenges include managing the reactivity of the strained bicyclo system and ensuring regioselective functionalization. Alternative routes, such as halogenation followed by cross-coupling, are limited by the instability of intermediates under harsh conditions .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (MW: 209.15 g/mol) and detects impurities .
  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl group integration, with characteristic shifts at δ -60 to -70 ppm .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Density: Predicted at 1.725±0.06 g/cm3^3 (similar to analogs like 3-carbamoyl derivatives) .
  • Boiling Point: Estimated at 427.2±44.0 °C, suggesting thermal stability for most reactions .
  • LogP: ~2.1 (calculated), indicating moderate lipophilicity, suitable for medicinal chemistry applications .
  • Acid Dissociation Constant (pKa): ~4.56, influencing protonation states in biological systems .

Advanced Research Questions

Q. How does the trifluoromethyl group enhance the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

The trifluoromethyl group improves metabolic stability by resisting oxidative degradation. In vivo studies of related compounds (e.g., DNL343, a neuroprotective agent) demonstrate prolonged half-lives (>6 hours in rodent models) due to reduced CYP450-mediated metabolism. The electronegativity of fluorine also enhances membrane permeability, as shown in comparative Caco-2 assays .

Q. What strategies enable functionalization of the bicyclo[1.1.1]pentane core for targeted drug delivery?

  • Bridging Heteroarylation: Utilizes iridium-catalyzed C–H activation to introduce aryl/heteroaryl groups at the bridgehead position .
  • Protection/Deprotection: tert-Butoxycarbonyl (Boc) groups protect the carboxamide during alkylation or acylation steps, as seen in methyl 3-((Boc-amino)) derivatives .
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches targeting moieties (e.g., peptides) to the bicyclo scaffold .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in receptor binding affinities (e.g., NMDA vs. AMPA glutamate receptors) arise from stereochemical variations. For example, (2S)-3-(3'-carboxybicyclo[1.1.1]pentyl)alanine shows 10-fold higher NMDA affinity than its (2R)-isomer. Resolution requires chiral HPLC separation and enantiomer-specific activity assays .

Q. How is computational modeling used to predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) simulate binding to proteins like TDP-43, a target in amyotrophic lateral sclerosis (ALS). The bicyclo core’s rigidity optimizes steric complementarity, while the trifluoromethyl group forms hydrophobic interactions with residues like Phe147 and Leu148 .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsYieldLimitationsReference
Photochemical[1.1.1]Propellane irradiation70-85%Requires UV light infrastructure
Halogenation-CouplingBr/Cl substitution, CF3_3 coupling40-50%Low regioselectivity
Multigram OptimizationBoc-protection, stepwise trifluoromethylation>70%Scalability challenges

Q. Table 2: Analytical Parameters for Quality Control

TechniqueParameterTarget ValueApplication
HPLCRetention time8.2±0.3 minutesPurity assessment
19F^{19}\text{F} NMRChemical shiftδ -65 ppmTrifluoromethyl verification
LC-MS[M+H]+^+m/z 210.1Molecular weight confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.